molecular formula C26H28OSi B8152635 tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane

tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane

Cat. No.: B8152635
M. Wt: 384.6 g/mol
InChI Key: NCFDTHHLYXCFHL-UHFFFAOYSA-N
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Description

tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane is a complex organic compound that features a tert-butyl group, a methylene group, and a diphenylsilane moiety

Preparation Methods

The synthesis of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane typically involves multiple steps. The synthetic route often begins with the preparation of the indene derivative, followed by the introduction of the tert-butyl group and the diphenylsilane moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The methylene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating or inhibiting specific chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.

Comparison with Similar Compounds

tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can be compared with other similar compounds, such as:

    tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)trimethylsilane: This compound has a trimethylsilane group instead of a diphenylsilane group, leading to different reactivity and applications.

    tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)dimethylsilane: The dimethylsilane group in this compound results in distinct chemical properties compared to the diphenylsilane derivative.

    tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)triethylsilane: The triethylsilane group provides unique steric and electronic effects, differentiating it from the diphenylsilane compound.

Properties

IUPAC Name

tert-butyl-[(3-methylidene-1,2-dihydroinden-5-yl)oxy]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28OSi/c1-20-15-16-21-17-18-22(19-25(20)21)27-28(26(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,17-19H,1,15-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFDTHHLYXCFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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